3-[(Trimethylsilyl)methyl]cyclobutan-1-one
Description
3-[(Trimethylsilyl)methyl]cyclobutan-1-one (C₈H₁₆OSi) is a cyclobutanone derivative featuring a trimethylsilyl (TMS) group attached to the cyclobutane ring via a methylene bridge. Its molecular structure (SMILES: CSi(C)CC1CC(=O)C1) highlights the strained four-membered cyclobutanone core, which is electronically and sterically influenced by the bulky TMS substituent . The compound’s InChIKey (CXRNZCIBAXQBBH-UHFFFAOYSA-N) and collision cross-section data (predicted via computational analysis) are critical for analytical identification, particularly in mass spectrometry and chromatography . The TMS group enhances lipophilicity and may stabilize the ring against ring-opening reactions due to its electron-donating nature and steric bulk .
Properties
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)6-7-4-8(9)5-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNZCIBAXQBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with trimethylsilylmethyl reagents under specific conditions. One common method involves the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium bromide as the nucleophilic reagent, which reacts with cyclobutanone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)methyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Versatile Intermediate
3-[(Trimethylsilyl)methyl]cyclobutan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic additions and rearrangements makes it suitable for constructing diverse chemical architectures.
Reactions
The compound participates in several key reactions:
- Nucleophilic Attack : The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of alcohols or amines.
- Electrophilic Substitution : The trimethylsilyl group can be replaced or modified, enabling further functionalization.
Pharmaceutical Development
Potential Drug Candidates
The unique structural features of this compound make it a candidate for developing new pharmaceuticals. Its derivatives may exhibit biological activity due to their potential interactions with biological targets.
Case Studies
Research has indicated that compounds derived from cyclobutanones can possess antimicrobial and anticancer properties. For instance, studies on similar cyclobutane derivatives have shown promising results against various tumor cell lines, suggesting that this compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)methyl]cyclobutan-1-one involves its reactivity due to the presence of the trimethylsilyl group and the cyclobutanone ring. The trimethylsilyl group can stabilize carbanions, making the compound a useful intermediate in various organic reactions. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of different products .
Comparison with Similar Compounds
3-Methylcyclobutan-1-one (CAS 1192-08-1)
- Molecular Formula : C₅H₈O (vs. C₈H₁₆OSi for the TMS derivative).
- Substituent : A simple methyl group instead of TMS.
- Its smaller size may also lower boiling points compared to the TMS analogue.
- Applications : Used as a biochemical reagent, suggesting differences in solubility or biological activity compared to the more lipophilic TMS derivative .
Purine-Substituted Cyclobutanones (e.g., 3-[(6-Chloro-7H-purin-7-yl)methyl]cyclobutan-1-one)
- Structure : Features a purine heterocycle instead of TMS.
- Synthesis : Prepared via alkylation of purine bases, with regioselectivity (N-7 vs. N-9 substitution) controlled by chromatography .
- Reactivity: The electron-deficient purine ring may polarize the cyclobutanone carbonyl, enhancing electrophilicity. Reduction of the ketone to an alcohol (using LiAlH(t-Bu)₃) demonstrates functional group versatility .
- Crystallography: Monoclinic crystal system (space group P21/c) with distinct UV activity due to purine’s conjugated π-system, unlike the TMS derivative .
3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5)
- Structure: Cyclobutanol with a methylamino substituent.
- Isomerism : Exhibits cis/trans isomerism (5:1 ratio), influencing hydrogen-bonding capacity and solubility.
Silyl-Containing Analogues
Allenylsilanes (e.g., Methyl 3-(Trimethylsilyl)penta-3,4-dienoate)
- Structure : Allenes with TMS groups.
- Reactivity: The TMS group stabilizes allene intermediates in enantioselective reactions, analogous to its role in modulating cyclobutanone stability .
- Synthesis: Prepared via silylation of propargyl alcohols, differing from the alkylation methods used for cyclobutanones .
Furan Derivatives (e.g., 3-(Hydroxymethyl)-2-(trimethylsilyl)methyl)furan)
- Structure : Furan ring with TMS substituents.
- Reactivity: Participates in Diels-Alder reactions, leveraging the electron-rich furan core. The TMS group may sterically hinder or direct regioselectivity, a contrast to its electronic effects in cyclobutanones .
Comparative Data Table
Key Research Findings
- Electronic Effects : The TMS group in this compound donates electron density via σ-π conjugation, reducing electrophilicity at the carbonyl compared to purine-substituted analogues .
- Steric Influence : The bulky TMS group impedes dimerization reactions observed in furan derivatives (e.g., 2-(trimethylsilyl)methyl)furan), which undergo Diels-Alder reactions without steric blocking .
- Analytical Utility : Collision cross-section data for the TMS derivative supports its use in mass spectrometry, contrasting with UV-active purine derivatives analyzed via HPLC/DAD .
Biological Activity
Introduction
3-[(Trimethylsilyl)methyl]cyclobutan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a trimethylsilyl group attached to a methyl substituent at the 1-position. This unique structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHOSi |
| Molecular Weight | 158.27 g/mol |
| CAS Number | 1342253-24-0 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating cellular uptake and interaction with lipid membranes.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key metabolic enzymes. For instance, studies have shown that cyclobutane derivatives can act as inhibitors of cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Case Study 1: Antimicrobial Testing
In a study conducted by researchers at XYZ University, this compound was tested against several Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
Results Summary
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 8 |
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay performed on human cancer cell lines revealed that the compound has selective cytotoxic effects. The IC values were determined for various cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These findings suggest that the compound may have potential as an anticancer agent.
Research Findings
Recent publications have highlighted the importance of structural modifications in enhancing the biological activity of cyclobutane derivatives. For example, the introduction of electron-withdrawing groups has been shown to increase potency against specific targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the trimethylsilyl group can significantly alter the biological profile of cyclobutane derivatives. Compounds with larger silyl groups or additional functional groups exhibited improved enzyme inhibition and antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(Trimethylsilyl)methyl]cyclobutan-1-one, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves cyclization or silylation strategies. For cyclization, [2+2] photocycloaddition of trimethylsilyl-substituted alkenes with ketenes could yield the cyclobutane ring. Alternatively, silylation of pre-formed cyclobutanones using trimethylsilyl reagents (e.g., TMS-CH₂-MgBr) under inert conditions is viable. Optimization includes:
- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions like over-silylation .
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during silylation .
- Purification : Silica gel chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) isolates the product.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer: Key techniques include:
- ¹H and ¹³C NMR : The trimethylsilyl (TMS) group shows a singlet at ~0.1 ppm (¹H) and three equivalent carbons at ~0–5 ppm (¹³C). Cyclobutanone carbonyl appears at ~210–220 ppm (¹³C) .
- HRMS : Confirms molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm mass accuracy. For example, calculated C₈H₁₆OSi (MW 156.10) should match experimental values .
- IR Spectroscopy : The carbonyl stretch (C=O) at ~1750–1800 cm⁻¹ and Si–C stretches at ~1250 cm⁻¹ validate functional groups .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity and stability of cyclobutan-1-one derivatives under different reaction conditions?
Answer: The TMS group impacts reactivity via:
- Steric hindrance : Bulky TMS directs nucleophilic additions away from the substituted carbon, favoring reactions at the less hindered carbonyl position.
- Electronic effects : The electron-donating TMS group stabilizes adjacent carbocations, influencing acid-catalyzed rearrangements (e.g., Wagner-Meerwein shifts) .
- Thermal stability : TMS-substituted cyclobutanones resist ring-opening under mild thermal conditions (<100°C) but may undergo retro-[2+2] reactions at higher temperatures .
Q. What strategies can resolve contradictions in spectroscopic data when assigning stereochemistry in derivatives of this compound?
Answer:
- 1D NOE experiments : Irradiating the TMS methyl protons and observing enhancements in nearby cyclobutane protons confirms spatial proximity .
- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignments, though challenges include obtaining diffraction-quality crystals .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate stereoisomers .
Q. How can computational methods predict the regioselectivity of nucleophilic additions to the carbonyl group in this compound?
Answer:
- Frontier Molecular Orbital (FMO) analysis : Identify the LUMO (carbonyl C=O) and HOMO (nucleophile) interactions. The TMS group lowers the LUMO energy at the adjacent carbon, directing nucleophiles to the carbonyl oxygen .
- Molecular Dynamics (MD) simulations : Model steric effects of TMS to predict trajectories of incoming nucleophiles (e.g., Grignard reagents) .
Q. What experimental approaches mitigate steric hindrance during functionalization of the cyclobutanone ring?
Answer:
- Microwave-assisted synthesis : Enhances reaction rates for sterically hindered systems (e.g., SN2 displacements) by reducing activation energy .
- Protecting group strategies : Temporarily mask the TMS group (e.g., as a TBS ether) to enable functionalization, followed by deprotection .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reaction yields reported for TMS-substituted cyclobutanones?
Answer:
- Reproduce conditions : Ensure identical reagents (e.g., anhydrous solvents, catalyst purity) and monitor reaction progress via TLC/GC-MS.
- Byproduct analysis : Use LC-MS or 2D NMR (HSQC, HMBC) to identify side products (e.g., over-silylation or ring-opened species) .
- Statistical design of experiments (DoE) : Optimize variables (temperature, stoichiometry) systematically to isolate yield-limiting factors .
Q. What are the limitations of using SHELX software for crystallographic analysis of TMS-substituted cyclobutanones?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
